Ftidc
Overview
Description
Mechanism of Action
Target of Action
FTIDC is a highly potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1) receptors . mGluR1 is a type of G-protein coupled receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This compound interacts with its target, the mGluR1 receptor, in a noncompetitive manner . It inhibits L-glutamate-induced intracellular Ca2+ mobilization in cells expressing human, rat, or mouse mGluR1a . The IC50 value of this compound is 5.8 nM for human mGluR1a .
Biochemical Pathways
This compound affects the glutamatergic signaling pathway by acting as an allosteric antagonist of mGluR1 . By inhibiting the activation of mGluR1, this compound can modulate the downstream effects of this receptor, including the regulation of intracellular calcium levels .
Result of Action
This compound’s action as an mGluR1 antagonist results in the inhibition of L-glutamate-induced increases in intracellular calcium . This can have various downstream effects, potentially influencing neuronal excitability and synaptic plasticity.
Biochemical Analysis
Biochemical Properties
FTIDC plays a significant role in biochemical reactions as a negative allosteric modulator of mGlu1 receptors . It interacts with these receptors, inhibiting L-glutamate-induced increases in intracellular calcium in mGlu1-expressing CHO cells .
Cellular Effects
This compound influences cell function by modulating the activity of mGlu1 receptors. It inhibits nociceptive behavior and exhibits anxiolytic and antipsychotic effects in vivo . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mGlu1 receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level as a potent and selective mGlu1 receptor negative allosteric modulator . It also acts as an mGlu1 receptor inverse agonist in the absence of ligand . These interactions result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to inhibit L-glutamate-induced Ca2+ mobilization in human and mouse mGluR1a-expressing CHO cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, this compound has been shown to exhibit anxiolytic and antipsychotic effects in vivo .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with mGlu1 receptors . It modulates this pathway by acting as a negative allosteric modulator of these receptors .
Transport and Distribution
Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .
Subcellular Localization
Given its role as a modulator of mGlu1 receptors, it is likely that it interacts with these receptors at various locations within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
FTIDC is synthesized through a series of chemical reactions involving the formation of triazole and pyridine rings. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the fluoropyridine moiety: This step involves the substitution of a hydrogen atom in the pyridine ring with a fluorine atom.
Formation of the pyridine ring: This is achieved through a series of condensation reactions.
Final assembly: The final step involves the coupling of the triazole and pyridine rings to form the desired compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions to maximize yield and purity. Common techniques used in industrial production include:
High-performance liquid chromatography (HPLC): Used to purify the final product.
Recrystallization: Used to further purify the compound and obtain it in a solid form.
Chemical Reactions Analysis
Types of Reactions
FTIDC undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to form reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example:
Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
FTIDC has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of metabotropic glutamate receptors.
Biology: Used to investigate the role of mGluR1 in various biological processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders, such as neuropathic pain and anxiety.
Industry: Used in the development of new drugs targeting mGluR1.
Comparison with Similar Compounds
Similar Compounds
JNJ16259685: Another selective allosteric antagonist of mGluR1.
LY456236: A selective antagonist of mGluR1 with similar properties to FTIDC.
YM-298198: A potent and selective mGluR1 antagonist.
Uniqueness of this compound
This compound is unique in its high potency and selectivity for mGluR1. It has been shown to have a 1000-fold weaker activity against mGluR5, making it a valuable tool for studying the specific functions of mGluR1 without off-target effects .
Properties
IUPAC Name |
4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTLKLBSIFQKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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